molecular formula C10H13NO3 B219348 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- CAS No. 121025-47-6

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-

Cat. No. B219348
CAS RN: 121025-47-6
M. Wt: 431.6 g/mol
InChI Key: VKFZVQCKAPPEFZ-NTCAYCPXSA-N
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Description

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-, also known as (-)-MycestericinE or Mycestericin E, is a chemical compound with the molecular formula C21H39NO5 . It is a type of omega-6 fatty acid .


Molecular Structure Analysis

The molecular structure of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- consists of 21 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass of the molecule is 385.538 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- are not explicitly mentioned in the available resources. More research is needed to determine these properties .

Scientific Research Applications

  • Eicosenoic Acid Derivatives and Applications :

    • The preparation and properties of various derivatives of eicosenoic acid have been explored. Studies have investigated the epoxidation of cis-5-Eicosenoic acid and its methyl ester, leading to the creation of hydroxylactone and other related compounds (Fore & Sumrell, 1966).
  • Biochemical Synthesis in Plants :

    • Research on the enzymatic synthesis of hydroxy-eicosenoic acids in plants, such as avocado, has shown the potential for natural biosynthesis of this fatty acid. This process is dependent on various cofactors and specific conditions (Yang & Stumpf, 1965).
  • Role in Nervonic Acid Production and Neurological Health :

    • Nervonic acid, derived from eicosenoic acid, is crucial for nerve fibers and cells. It can potentially treat and prevent neurological diseases. Research has identified Acer species seeds as a significant source of nervonic acid, with implications for breeding programs targeting this compound (He, Li, & Tian, 2020).
  • Microbial Conversion to Polyhydroxy Fatty Acids :

    • Microbial conversions of eicosenoic acid have been investigated, revealing the production of novel compounds like dihydroxy-eicosenoic acids. This research highlights the potential of bacterial strains like Pseudomonas aeruginosa in transforming eicosenoic acid to create new substances with different properties (Back, Sohn, Hou, & Kim, 2011).
  • Role in Insect Biology :

    • Studies on insects like Galleria mellonella have shown the presence of eicosenoic acid as a significant component in male insects, indicating its biological importance in certain species (Stanley-Samuelson, 1984).
  • Synthesis in Bacteria and Other Organisms :

    • Research has delved into the synthesis and properties of eicosenoic acid in bacteria and its role in various biochemical processes. This includes studies on organisms like Escherichia coli and their metabolic pathways involving acetylamino acids (Vogel & Bonner, 1956).
  • Applications in Pharmacology and Bioactive Compounds :

    • The potential of eicosenoic acid in inhibiting prostaglandin biosynthesis has been explored, suggesting its possible applications in pharmacology and the development of therapeutic agents (Ahern & Downing, 1970).

Mechanism of Action

While the specific mechanism of action for 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- is not clearly defined, there is some evidence to suggest that certain omega-6 fatty acids, such as eicosadienoic acid (EDA), may play a beneficial role in inflammation . Studies have inconsistently shown EDA to be inversely associated with insulin resistance and type 2 diabetes (T2D) .

Safety and Hazards

The safety and hazards associated with 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy- are not detailed in the available resources. More research is needed to determine these aspects .

Future Directions

Future research should focus on elucidating the synthesis, chemical reactions, physical and chemical properties, and safety and hazards of 6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-. In addition, the role of this compound in mitigating insulin resistance and lowering the risk of diabetes and the associated states of inflammation should be further investigated .

properties

IUPAC Name

(E)-2-acetamido-3,4,5,14-tetrahydroxyicos-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)20(27)21(28)19(22(29)30)23-16(2)24/h12,15,17-21,25-28H,3-11,13-14H2,1-2H3,(H,23,24)(H,29,30)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFZVQCKAPPEFZ-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)NC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)NC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Eicosenoic acid, 2-(acetylamino)-3,4,5,14-tetrahydroxy-

CAS RN

121025-47-6
Record name Sphingofungin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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